Vofopitant Dihydrochloride

Neurokinin-1 Antagonist Binding Affinity Receptor Pharmacology

Select Vofopitant dihydrochloride for its unmatched pharmacological cleanliness. Its negligible NK2/NK3 affinity (pIC50 <5.0) ensures unambiguous NK1-driven results, outperforming mixed-profile agents like casopitant. With validated broad-spectrum anti-emetic activity across five emetogens and a unique clinical signal in hyperarousal, this GR 205171A salt is the superior positive control for emesis and CNS stress-disorder research.

Molecular Formula C21H25Cl2F3N6O
Molecular Weight 505.4 g/mol
CAS No. 168266-51-1
Cat. No. B064654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVofopitant Dihydrochloride
CAS168266-51-1
SynonymsGR205171A
substance P (6-11), Tyr(6)-D-Phe(7)-D-His(9)-
Tyr(6)-D-Phe(7)-D-His(9)-substance P (6-11)
Molecular FormulaC21H25Cl2F3N6O
Molecular Weight505.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl
InChIInChI=1S/C21H23F3N6O.2ClH/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14;;/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3;2*1H/t17-,19-;;/m0../s1
InChIKeyYVNRXILPJNISEM-FFUVTKDNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vofopitant Dihydrochloride (CAS 168266-51-1) | Scientific Overview & Comparator Context


Vofopitant dihydrochloride (GR 205171A) is a potent, selective, and orally bioavailable non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P [1]. It is an investigational compound that has been evaluated primarily for its antiemetic properties and has also been investigated for anxiolytic and CNS-related applications [2]. Vofopitant belongs to the class of NK1 receptor antagonists, which includes clinically approved agents such as aprepitant, and other investigational agents like casopitant and ezlopitant. The compound is commonly supplied as a dihydrochloride salt and is intended exclusively for research purposes [1].

Why Vofopitant Dihydrochloride Cannot Be Simply Substituted with Other NK1 Antagonists


Direct substitution of Vofopitant dihydrochloride with other NK1 antagonists is not supported by scientific evidence due to substantial differences in key pharmacological parameters. NK1 antagonists exhibit significant variability in their binding affinity across species [1], receptor subtype selectivity [2], and in vivo anti-emetic spectra [3]. For instance, the species selectivity profile of Vofopitant, which demonstrates high affinity for ferret NK1 receptors (pKi 9.8) alongside human (pKi 10.6) and rat (pKi 9.5) , is not uniformly shared by all class members [4]. Furthermore, the broad-spectrum anti-emetic activity documented for Vofopitant against multiple emetogenic stimuli is a specific property not guaranteed for alternative NK1 antagonists without equivalent validation [3]. The following sections provide quantitative, comparator-based evidence defining the unique scientific and procurement value of Vofopitant dihydrochloride.

Vofopitant Dihydrochloride: Quantified Differential Evidence vs. Key NK1 Antagonist Comparators


Human NK1 Receptor Binding Affinity: Vofopitant (pKi 10.6) vs. Aprepitant (pKi 10.1) vs. Casopitant (pKi 9.48)

Vofopitant (GR 205171) exhibits a pKi of 10.6 at the human NK1 receptor [1], which corresponds to a Ki of 0.025 nM [2]. This affinity is numerically higher than that reported for aprepitant (pKi 10.1, Ki ~0.08 nM) [3] and casopitant (pKi 9.48, Ki 0.33 nM) [4] in comparable radioligand binding assays using [3H]-Substance P displacement. The higher pKi value for Vofopitant indicates a greater binding affinity for the target receptor in human tissue.

Neurokinin-1 Antagonist Binding Affinity Receptor Pharmacology

Ferret NK1 Receptor Affinity: Vofopitant (pKi 9.8) vs. Ezlopitant (Ki 0.6 nM) and Class-Wide Species Selectivity

Vofopitant demonstrates high affinity for the ferret NK1 receptor with a pKi of 9.8 (Ki ~0.16 nM) [1]. This is a critical differentiator, as the ferret is a key preclinical model for emesis studies. While a direct pKi comparison for ezlopitant in ferret is not available, its reported Ki of 0.6 nM [2] suggests lower affinity compared to Vofopitant's calculated Ki of ~0.16 nM. Furthermore, many NK1 antagonists, such as CP-96,345, show a marked (>30-fold) reduction in affinity for rat NK1 receptors compared to human [3]. In contrast, Vofopitant maintains a relatively high affinity for rat NK1 receptors (pKi 9.5) [1], making it a more suitable tool for certain rodent studies.

Species Selectivity Ferret Model NK1 Antagonist Preclinical Emesis

Broad-Spectrum Anti-Emetic Efficacy in Ferret: Vofopitant Validated Against 5 Distinct Emetogens vs. Aprepitant (Cisplatin Only)

Vofopitant (GR205171) was demonstrated to have a broad spectrum of anti-emetic activity in the ferret, inhibiting emesis induced by five distinct stimuli: cisplatin, cyclophosphamide, morphine, ipecacuanha, and copper sulphate [1]. The compound was also effective in the house musk shrew against motion and cisplatin-induced emesis, and in the dog against ipecacuanha-induced emesis [1]. This breadth of validation across multiple emetogenic pathways is a key differentiating feature. While aprepitant is a clinically approved antiemetic, its preclinical anti-emetic validation in ferrets has largely focused on cisplatin-induced emesis [2], with less publicly available data demonstrating equivalent breadth against such a diverse panel of stimuli.

Anti-emetic Ferret Model Broad-Spectrum CINV PONV

NK2/NK3 Receptor Selectivity: Vofopitant (pIC50 < 5.0) vs. Casopitant (Ki 0.54 nM for NK2)

Vofopitant demonstrates negligible affinity for the NK2 and NK3 receptor subtypes, with a pIC50 of less than 5.0 . This corresponds to an IC50 greater than 10 µM, indicating a high degree of selectivity for the NK1 receptor. In contrast, casopitant, another NK1 antagonist, exhibits high affinity for both NK2 (Ki = 0.54 nM) and NK3 (Ki = 0.74 nM) receptors [1]. This makes Vofopitant a more selective probe for isolating NK1-specific pharmacology without confounding activity at NK2 or NK3 receptors.

Receptor Selectivity NK2 Receptor NK3 Receptor Off-Target

Clinical PONV Rescue Efficacy: Vofopitant (25 mg IV) vs. Placebo in Randomized Trial

In a randomized clinical trial evaluating rescue treatment for postoperative nausea and vomiting (PONV), a single 25 mg intravenous dose of Vofopitant demonstrated significant efficacy compared to placebo. Patients receiving Vofopitant had fewer emetic episodes by 2 hours (P = 0.006) and reported less severe nausea (P = 0.025) [1]. Furthermore, fewer patients in the Vofopitant cohort required additional antiemetics (44% vs. 67% for placebo) [1]. This provides direct, human clinical evidence for the compound's anti-emetic efficacy in a challenging rescue setting.

PONV Postoperative Nausea and Vomiting Clinical Trial Rescue Therapy

Anxiolytic Potential in PTSD: Vofopitant (GR205171) vs. Placebo in Proof-of-Concept Trial

A proof-of-concept randomized, double-blind, placebo-controlled trial evaluated the selective NK1 receptor antagonist GR205171 (Vofopitant) in chronic PTSD. While the compound did not meet its primary efficacy endpoint for total PTSD symptom reduction (Mean Difference in CAPS total score: -7.60 [95% CI: -22.59, 7.39]) [1], exploratory analyses revealed a significant improvement in hyperarousal symptoms [2]. This suggests a potential therapeutic signal in a specific symptom cluster, a finding not widely reported for other NK1 antagonists in this indication. The trial also confirmed a favorable adverse effect profile for Vofopitant compared to placebo [2].

PTSD Anxiolytic Clinical Trial NK1 Antagonist CNS

Vofopitant Dihydrochloride: Primary Research & Industrial Application Scenarios


Preclinical Anti-Emetic Research Using the Ferret Model

Vofopitant's high affinity for ferret NK1 receptors (pKi 9.8) and its demonstrated broad-spectrum anti-emetic activity against five distinct emetogens (cisplatin, cyclophosphamide, morphine, ipecacuanha, and copper sulphate) make it an ideal tool compound for studies in the ferret model of emesis [1]. Researchers investigating novel anti-emetic combinations or mechanisms of action can utilize Vofopitant as a highly validated positive control or as a probe to isolate NK1-mediated pathways.

NK1 Receptor Selectivity Profiling and Off-Target Assessment

For studies requiring unambiguous NK1 receptor antagonism without interference from NK2 or NK3 receptor activity, Vofopitant is a superior choice. Its negligible affinity for NK2 and NK3 receptors (pIC50 < 5.0) provides a clean pharmacological profile . This contrasts with other NK1 antagonists like Casopitant, which have high affinity for NK2 and NK3 receptors (Ki 0.54 nM and 0.74 nM, respectively) [2], thereby confounding data interpretation.

Translational Studies of Postoperative Nausea and Vomiting (PONV)

The clinical evidence demonstrating Vofopitant's efficacy as a rescue therapy for PONV (reducing emetic episodes and the need for additional antiemetics) provides a strong translational anchor for preclinical research [3]. Researchers modeling PONV in animals or studying perioperative anti-emetic strategies can reference this human data to support the clinical relevance of their findings.

Exploration of NK1 Antagonists in Stress-Related Psychiatric Disorders

Despite not meeting its primary endpoint in a PTSD trial, Vofopitant generated a specific signal for improving hyperarousal symptoms in chronic PTSD patients [4]. This unique dataset, coupled with its favorable adverse effect profile, positions Vofopitant as a valuable research tool for dissecting the role of NK1 receptors in specific symptom clusters of stress-related disorders, such as hyperarousal or fear conditioning, where other NK1 antagonists lack comparable clinical data.

Technical Documentation Hub

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